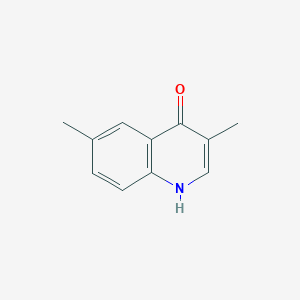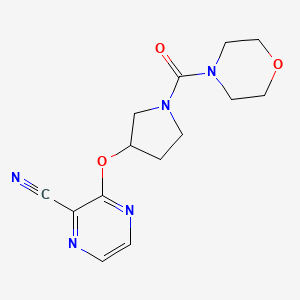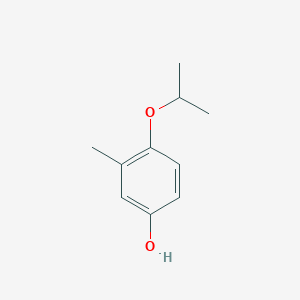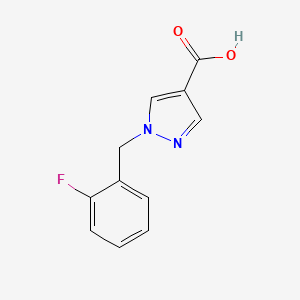
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective antagonist of the NMDA receptor, which is involved in many physiological and pathological processes in the central nervous system. In
Mecanismo De Acción
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the glutamate binding site and prevents the channel from opening. By blocking the NMDA receptor, N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide can modulate the activity of neurons and alter various physiological and pathological processes.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the context in which it is used. For example, N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been shown to reduce the severity of neuropathic pain in animal models by blocking the NMDA receptor. N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has also been shown to modulate the activity of neurons in the hippocampus, a brain region that is critical for learning and memory. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts. Another advantage is that it has been extensively studied and characterized, which means that there is a wealth of data available on its properties and effects. One limitation is that it can be difficult to work with due to its low solubility in water and other common solvents. Another limitation is that it can be toxic at high concentrations, which requires careful handling and dosing.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide. One direction is to explore its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate its effects on different types of neurons and neural circuits, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is a need for further research on the safety and toxicity of N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide, in order to ensure that it can be used safely and effectively in scientific research.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide involves several steps, including the reaction of 3-fluoroaniline with 2-bromoacetophenone to form 2-(3-fluorophenyl)acetophenone, followed by the reaction of the latter with 1-cyano-1,2-dimethylpropylamine to form N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide. The yield of the synthesis is typically around 50-60%, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes, including learning and memory, synaptic plasticity, pain, and neurodegenerative diseases. N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the function of this receptor in different contexts.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(2)14(3,9-16)17-13(18)8-11-5-4-6-12(15)7-11/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLWCAODYYUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(3-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2930314.png)
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)




![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)